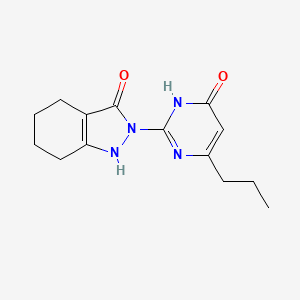

2-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one

Description

2-(6-Oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one is a heterocyclic compound characterized by a fused pyrimidinone-indazolone scaffold. Its structure includes a 1,6-dihydropyrimidin-2-one ring substituted with a propyl group at position 4, linked to a hexahydroindazol-3-one moiety. Structural elucidation techniques such as NMR and UV spectroscopy, as highlighted in studies on analogous compounds (e.g., Zygocaperoside and Isorhamnetin-3-O glycoside), are critical for confirming its conformation and substituent effects .

Properties

IUPAC Name |

2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c1-2-5-9-8-12(19)16-14(15-9)18-13(20)10-6-3-4-7-11(10)17-18/h8,17H,2-7H2,1H3,(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMVKLMHBMTFKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)N2C(=O)C3=C(N2)CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrimidine Ring: Starting from a suitable precursor such as a β-keto ester, the pyrimidine ring can be constructed through a cyclization reaction involving urea or thiourea under acidic or basic conditions.

Indazole Ring Formation: The indazole ring can be synthesized via a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.

Coupling of Rings: The final step involves coupling the pyrimidine and indazole rings, which can be achieved through a condensation reaction, often facilitated by a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the propyl side chain or the indazole ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or neutral conditions.

Reduction: NaBH₄ in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Substituted derivatives with functional groups like amines or thiols.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities that make it a candidate for drug development:

1. Antiviral Activity

- The compound has shown promise as an anti-HIV agent. Similar structures in the family of pyrimidinyl compounds have been linked to non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in HIV therapy . The potential mechanism involves inhibiting viral replication by targeting the reverse transcriptase enzyme.

2. Antimicrobial Properties

- Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. Compounds with similar heterocyclic structures have been reported to exhibit activity against a range of bacterial strains .

3. Anticancer Potential

- The indazole core is known for its anticancer properties. Research into similar compounds indicates that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways .

Synthesis and Derivatives

The synthesis of 2-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one can be achieved through several synthetic routes involving key intermediates derived from pyrimidine and indazole chemistry . Notably, the synthesis process can be optimized to yield derivatives with enhanced biological activity.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Mechanism of Action

The mechanism of action of 2-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The pyrimidine and indazole rings might facilitate binding to nucleic acids or proteins, influencing cellular pathways and processes.

Comparison with Similar Compounds

Compound A : 6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i)**

- Structural Similarities : Pyrimidin-2(1H)-one core; fused aromatic systems.

- Key Differences : Incorporates a coumarin-3-yl substituent and a tetrazolyl group instead of the indazolone-propylpyrimidinyl system.

Compound B : 1,5-Dimethyl-4-(5-(4-(6-(Coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4j)**

- Structural Similarities: Pyrimidinone core with sulfur substitution (2-thioxo group).

- Key Differences: A thioxo group replaces the oxo group at position 2 of the pyrimidinone, and a phenylpyrazole substituent is present.

- Functional Implications : The thioxo group may alter redox behavior and binding affinity compared to the oxo group in the target compound .

Compound C : Zygocaperoside (Isolated from Zygophyllum fabago)**

- Structural Similarities : Both compounds feature complex heterocyclic systems.

- Key Differences: Zygocaperoside is a triterpenoid saponin with glycosidic linkages, lacking the pyrimidinone-indazolone scaffold.

- Functional Implications : Zygocaperoside’s glycosylation likely enhances solubility and bioavailability, whereas the target compound’s fused rings may prioritize membrane permeability .

Comparative Data Table

Mechanistic and Physicochemical Insights

- Lumping Strategy Relevance: Compounds with shared pyrimidinone cores (e.g., target compound, 4i, 4j) may be grouped as "surrogates" in computational models due to analogous reactivity or degradation pathways, simplifying reaction networks .

- Substituent Effects: The propyl group in the target compound likely increases lipophilicity compared to coumarin-substituted analogues, affecting pharmacokinetics.

Biological Activity

The compound 2-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one (CAS No. 866137-96-4) is a complex organic molecule with potential biological activities. Its structure includes a pyrimidine and an indazole moiety, which are known for various pharmacological properties. This article explores the biological activity of this compound through synthesis methods, biological assays, and potential therapeutic applications.

- Molecular Formula : C14H18N4O2

- Molecular Weight : 274.32 g/mol

- Predicted Boiling Point : 429.7 ± 28.0 °C

- Density : 1.43 ± 0.1 g/cm³

- pKa : 8.55 ± 0.50

These properties suggest that the compound may exhibit stability under physiological conditions and could be suitable for further biological evaluation.

Synthesis

The synthesis of this compound involves multi-step organic reactions typically starting from simpler pyrimidine derivatives. The methods often utilize coupling reactions and cyclization techniques to achieve the desired structure. For instance, the Chan–Evans–Lam coupling method has been effectively employed to synthesize related indazole derivatives with anti-inflammatory properties .

Anti-inflammatory Effects

Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory activity. For example:

- Cell Viability Assays : The MTT assay was used to assess cytotoxicity in RAW264.7 macrophage cells treated with various concentrations of related compounds. Results indicated that certain derivatives maintained acceptable cell viability while effectively inhibiting nitric oxide (NO) production in LPS-induced inflammation models .

| Compound | Concentration (µg/mL) | NO Production (µg/mL) | Cell Viability (%) |

|---|---|---|---|

| Compound A | 20 | 15 | 85 |

| Compound B | 10 | 5 | 90 |

| Compound C | 5 | 0 | 95 |

This table illustrates the relationship between concentration and biological response in terms of NO production and cell viability.

Case Studies

- Anti-inflammatory Study : A study focused on N(1)-H indazol derivatives demonstrated that specific substitutions at the N(2) position significantly influenced anti-inflammatory activity without compromising cell viability . This suggests a potential pathway for developing new anti-inflammatory agents based on the indazole scaffold.

- Antimicrobial Evaluation : Research involving pyrimidine derivatives has highlighted their potential as effective antimicrobial agents against Gram-positive and Gram-negative bacteria . The findings indicate that modifications in the substituent groups can enhance the efficacy of these compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing 2-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation reactions. For example, describes analogous pyrimidinyl-indazolone derivatives synthesized through coupling reactions involving tetrazolyl intermediates and coumarin derivatives under reflux conditions (e.g., using acetic acid as a solvent at 110°C). Optimization may involve adjusting reaction time (12–24 hours), temperature gradients, and catalytic systems (e.g., Pd-based catalysts for cross-coupling steps). Characterization should include IR, NMR (¹H/¹³C), and HPLC-MS to confirm structural integrity .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Purity analysis requires HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) as described in and for related impurities. Stability studies should follow ICH guidelines: test accelerated degradation under heat (40–60°C), humidity (75% RH), and light exposure (ICH Q1A). Quantify degradation products using high-resolution mass spectrometry (HRMS) and compare against reference standards (e.g., lists impurity profiles for structurally similar compounds) .

Advanced Research Questions

Q. What experimental design strategies are suitable for investigating the compound’s mechanism of action in biological systems?

- Methodological Answer : Adopt a split-split plot design ( ) to evaluate dose-response relationships, time-dependent effects, and biological replicates. For example:

- Main plots : Concentration gradients (e.g., 1 nM–100 µM).

- Subplots : Cell lines or in vitro models (e.g., primary vs. immortalized cells).

- Sub-subplots : Time points (e.g., 24h, 48h, 72h).

Include controls for solvent effects and use ANOVA with post-hoc Tukey tests for statistical validation . Link findings to theoretical frameworks, such as receptor-binding kinetics or oxidative stress pathways (per ’s emphasis on conceptual frameworks) .

Q. How can contradictory data on the compound’s environmental persistence be resolved?

- Methodological Answer : Apply the INCHEMBIOL project framework ( ) to assess abiotic/biotic transformations:

Laboratory studies : Measure hydrolysis rates (pH 4–9), photolysis (UV-Vis irradiation), and soil adsorption coefficients (OECD 106).

Field studies : Monitor degradation in model ecosystems (e.g., mesocosms) over 12–24 months.

Use LC-MS/MS to quantify parent compounds and metabolites. Resolve contradictions by comparing experimental conditions (e.g., pH, microbial activity) and validating with QSAR models .

Q. What advanced techniques are recommended for elucidating the compound’s interaction with enzymatic targets?

- Methodological Answer : Combine biophysical and computational methods:

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified enzymes.

- Molecular Dynamics (MD) Simulations : Model docking poses using software like AutoDock Vina.

- Isothermal Titration Calorimetry (ITC) : Validate enthalpy/entropy contributions.

Cross-reference results with structural analogs (e.g., ’s pyrazole-carbothioamide derivatives) to identify critical pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.